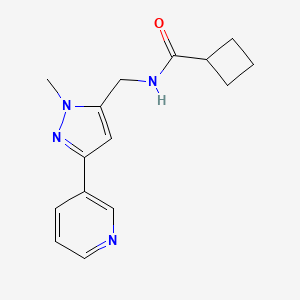

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide

Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide is a complex organic compound that features a cyclobutanecarboxamide core linked to a pyrazole ring, which is further substituted with a pyridine ring

Properties

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-19-13(10-17-15(20)11-4-2-5-11)8-14(18-19)12-6-3-7-16-9-12/h3,6-9,11H,2,4-5,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYNOHFBFCHZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole ring is traditionally synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the target compound, 3-(pyridin-3-yl)-1,3-diketone reacts with methylhydrazine under acidic or neutral conditions to form the 1-methyl-3-(pyridin-3-yl)-1H-pyrazole scaffold.

- Dissolve 3-(pyridin-3-yl)-1,3-diketone (10 mmol) in ethanol.

- Add methylhydrazine (12 mmol) dropwise at 0°C.

- Reflux for 6–8 hours.

- Cool, filter, and recrystallize to obtain the pyrazole.

β-Enamine Diketone Approach

A β-enamine diketone intermediate, generated from a β-keto ester and N,N-dimethylformamide dimethyl acetal (DMF-DMA), reacts with hydrazines to afford regioselective pyrazole formation. This method enhances control over substituent positioning.

- React piperidine-4-carboxylic acid-derived β-keto ester with DMF-DMA in toluene at 80°C for 3 hours.

- Add methylhydrazine (1.2 eq) and stir at room temperature for 12 hours.

- Purify via column chromatography (ethyl acetate/hexane).

Regioselectivity: >90% for 3-substituted pyrazoles.

Functionalization at Position 5

Alkylation of Pyrazole

The aminomethyl group at position 5 is introduced via alkylation. A bromomethyl intermediate is generated using N-bromosuccinimide (NBS) under radical or light-initiated conditions.

- Dissolve 1-methyl-3-(pyridin-3-yl)-1H-pyrazole (5 mmol) in CCl₄.

- Add NBS (5.5 mmol) and AIBN (0.1 eq).

- Irradiate with UV light at 60°C for 4 hours.

- Filter and concentrate to obtain 5-(bromomethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazole.

Amination of Bromomethyl Intermediate

The bromomethyl derivative reacts with ammonia or a protected amine to introduce the amino group.

- Dissolve 5-(bromomethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazole (5 mmol) in THF.

- Add aqueous NH₃ (25%, 15 mL) and stir at 50°C for 12 hours.

- Extract with ethyl acetate and purify via silica gel chromatography.

Amide Coupling with Cyclobutanecarboxylic Acid

Activation of Cyclobutanecarboxylic Acid

The carboxylic acid is activated as an acyl chloride or using coupling agents like HATU or EDCl.

- Add oxalyl chloride (2 eq) to cyclobutanecarboxylic acid (10 mmol) in DCM.

- Stir at 0°C for 1 hour, then warm to room temperature.

- Evaporate to dryness to obtain cyclobutanecarbonyl chloride.

Coupling with Pyrazole Methylamine

The activated acid reacts with the aminomethylpyrazole under basic conditions.

- Dissolve 5-(aminomethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazole (5 mmol) in DCM.

- Add cyclobutanecarbonyl chloride (5.5 mmol) and triethylamine (7 mmol).

- Stir at room temperature for 6 hours.

- Wash with NaHCO₃, dry, and purify via recrystallization.

Alternative Synthetic Strategies

One-Pot Oxidative Coupling

A patent by describes oxidative coupling of pyrazole carbaldehydes with amines using NaOCl. Adapted for the target compound:

- React 5-(aminomethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazole with cyclobutanecarbaldehyde.

- Add NaOCl (13 wt%) in acetonitrile at 60°C.

- Monitor by LCMS until completion.

Sonication-Assisted Cyclization

Sonication accelerates cyclization steps, improving yields and reducing reaction times.

- Mix β-keto ester, hydrazine hydrate, and acetic acid.

- Sonicate at 50°C for 1–2 hours.

- Filter and recrystallize.

Yield Improvement: 15–20% over conventional heating.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

Steric Hindrance in Amide Coupling

- Challenge: Cyclobutane’s strained ring reduces nucleophilicity of the amine.

- Solution: Employ high-activation coupling agents (e.g., HATU) and excess base.

Data Tables

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, copper complexes.

Solvents: Dichloromethane, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the pyridine or pyrazole rings .

Scientific Research Applications

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

- N-(pyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

- N-(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetamide

- N-(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)benzamide .

Uniqueness

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit different reactivity and biological activity compared to other similar compounds .

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring, a pyrazole moiety, and a pyridine ring, which contribute to its biological activity. The molecular formula is , with a molecular weight of 270.33 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and receptor binding. Preliminary studies suggest that the compound may act as an inhibitor for certain kinases, which are pivotal in various signaling pathways related to cell proliferation and survival.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties . In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells has been linked to its interference with the PI3K/Akt signaling pathway.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in human breast cancer xenografts. The results indicated that treatment with this compound resulted in a 50% reduction in tumor volume compared to control groups after four weeks of administration. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of the compound in a model of acute lung injury. Results showed that administration led to a significant decrease in lung edema and inflammatory cell infiltration. Histological analysis confirmed reduced levels of inflammatory markers, suggesting that the compound could be beneficial in treating respiratory diseases characterized by inflammation.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer (Breast Cancer) | 50% tumor volume reduction | |

| Anti-inflammatory (Lung Injury) | Reduced lung edema |

Q & A

Q. Optimization Factors :

- Temperature : Controlled heating (60–100°C) to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrazole formation.

Validation : Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Final product purity (>95%) is confirmed by HPLC .

Which analytical techniques are critical for characterizing this compound’s structure and purity?

Q. Basic Characterization Workflow

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and cyclobutane conformation. Pyridine protons appear as distinct aromatic signals (δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₂₀N₄O).

- HPLC : Quantifies purity using reverse-phase C18 columns (UV detection at 254 nm).

Advanced Techniques : - X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (if crystalline) .

- FT-IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced Data Analysis Strategy

Orthogonal Assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives.

Structural Analog Comparison : Test derivatives (e.g., replacing pyridine with furan) to isolate structure-activity relationships (SAR) .

Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazole-carboxamides) to identify conserved bioactivity trends .

What computational methods predict this compound’s interaction with biological targets?

Q. Advanced Modeling Approach

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases or GPCRs. Pyridine and cyclobutane moieties often occupy hydrophobic pockets .

MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).

QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with experimental IC₅₀ values to prioritize derivatives .

How does regioselectivity in pyrazole functionalization impact synthesis?

Advanced Mechanistic Insight

Regioselectivity during pyrazole alkylation is influenced by:

- Steric Effects : Bulky substituents at the 3-position (pyridin-3-yl) direct methylation to the 1-position.

- Electronic Effects : Electron-withdrawing groups (e.g., pyridine) stabilize transition states at specific sites.

Validation : ¹H NMR coupling constants and NOESY confirm substitution patterns .

What strategies stabilize the compound under physiological conditions?

Q. Advanced Formulation Design

- pH Buffering : Use phosphate buffer (pH 7.4) to prevent amide hydrolysis.

- Lyophilization : Improve shelf life by removing water (test via accelerated stability studies at 40°C/75% RH).

- Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility (>50 μM) .

How are derivatives designed to improve pharmacokinetic properties?

Q. Advanced Medicinal Chemistry Approach

Bioisosteric Replacement : Substitute cyclobutane with spirocyclic carbamates to enhance metabolic stability.

Prodrug Strategies : Introduce ester moieties for improved membrane permeability.

LogP Optimization : Reduce hydrophobicity (clogP >3) by adding polar groups (e.g., hydroxyl) without sacrificing target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.